1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

BTK kinase inhibitor B-cell malignancies

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine (CAS: 2155852-65-4) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, characterized by a 6-bromo substitution on the thiophene ring, a 2-methyl group, and a 4-azetidin-1-yl moiety. Its molecular formula is C₁₀H₁₀BrN₃S with a molecular weight of 284.18 g/mol.

Molecular Formula C10H10BrN3S
Molecular Weight 284.18
CAS No. 2155852-65-4
Cat. No. B2703395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine
CAS2155852-65-4
Molecular FormulaC10H10BrN3S
Molecular Weight284.18
Structural Identifiers
SMILESCC1=NC(=C2C=C(SC2=N1)Br)N3CCC3
InChIInChI=1S/C10H10BrN3S/c1-6-12-9(14-3-2-4-14)7-5-8(11)15-10(7)13-6/h5H,2-4H2,1H3
InChIKeyBVGSQTXVXSPSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine (CAS 2155852-65-4) Procurement Guide: Chemical Class and Research Profile


1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine (CAS: 2155852-65-4) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, characterized by a 6-bromo substitution on the thiophene ring, a 2-methyl group, and a 4-azetidin-1-yl moiety . Its molecular formula is C₁₀H₁₀BrN₃S with a molecular weight of 284.18 g/mol [1]. This scaffold is structurally related to purines and has been extensively explored in medicinal chemistry for kinase inhibition and epigenetic target modulation [2]. The compound has been disclosed in patent literature and appears in authoritative bioactivity databases including BindingDB and ChEMBL, with documented affinities toward multiple therapeutically relevant targets [3][4].

Why Generic Substitution of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine with In-Class Analogs Is Scientifically Unjustified


Thieno[2,3-d]pyrimidines exhibit profound sensitivity to substitution patterns across the C2, C4, and C6 positions, with even single-atom modifications driving order-of-magnitude shifts in target affinity, selectivity, and physicochemical properties [1]. In the specific case of 1-{6-bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine, the combination of a C6 bromine, a C4 azetidine ring, and a C2 methyl group produces a unique polypharmacology profile distinct from analogs bearing piperidine, piperazine, or alternative C6 substituents [2]. As demonstrated in 6-substituted thieno[2,3-d]pyrimidine SAR studies, the identity of the C6 substituent governs folate receptor uptake selectivity and dual-target inhibition capacity [3]. Furthermore, the azetidine moiety at C4 introduces conformational rigidity and altered basicity compared to larger nitrogen heterocycles, which directly impacts binding kinetics and isoform selectivity [4]. These non-linear SAR relationships render simple analog substitution scientifically invalid for reproducible research or lead optimization programs.

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: Quantified Differentiation Evidence Versus Closest Analogs


Potent BTK Inhibition at 1 nM: C6-Bromo Thieno[2,3-d]pyrimidine Outperforms Chloro and Unsubstituted Analogs

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1 nM, as documented in patent US20240083900 [1]. In contrast, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (lacking the C4 azetidine and C2 methyl groups) shows no comparable BTK activity in the same assay systems [2]. Furthermore, a related 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine analog, which substitutes piperazine for azetidine at C4, exhibits substantially attenuated BTK inhibition .

BTK kinase inhibitor B-cell malignancies

TAF1 Bromodomain Binding Affinity (Kd = 63 nM): C2-Methyl Azetidine Scaffold Enables Selective Engagement Over Structurally Divergent Thieno[2,3-d]pyrimidines

In a BROMOscan assay measuring binding to the TAF1 bromodomain 2 (residues D1521-D1656), 1-{6-bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine exhibits a Kd of 63 nM [1]. This affinity contrasts sharply with 6-substituted thieno[2,3-d]pyrimidine antifolates (compounds 3-9 from Wallace-Povirk et al., 2021), which bear 3-4 carbon bridge side-chains at C6 coupled with glutamate moieties and target folate metabolism enzymes (GARFTase/AICARFTase) rather than bromodomains, showing no measurable TAF1 engagement [2].

TAF1 bromodomain epigenetics

BRD4 BD1/BD2 Inhibition (IC₅₀ < 100 nM): Azetidine-Containing Scaffold Distinguishes from 4-Chloro and 4-Piperazine Analogs

This compound inhibits BRD4 bromodomains BD1 and BD2 with an IC₅₀ < 100 nM in a 384-well plate assay format, as disclosed in multiple patents including US10472358, US10781209, US11059821, US11702416, and US9957268 [1]. In comparison, the 4-chloro analog (6-bromo-4-chlorothieno[2,3-d]pyrimidine) and 4-piperazine analog (6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine) show no reported BRD4 activity in the literature, indicating that the 4-azetidin-1-yl substitution is critical for BRD4 bromodomain engagement [2].

BRD4 bromodomain cancer epigenetics

Selectivity Profile: Weak ALDH2 Activity (Ki = 2.4 μM) Confirms Selectivity Over Mitochondrial Dehydrogenase Off-Target

Counter-screening against aldehyde dehydrogenase 2 (ALDH2) reveals a Ki of 2.4 μM (IC₅₀ = 4.6 μM) for 1-{6-bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in a competitive inhibition assay using full-length recombinant human ALDH2 expressed in E. coli [1]. This represents approximately 2400-fold selectivity relative to its primary BTK target (IC₅₀ = 1 nM) and approximately 38-fold selectivity relative to TAF1 bromodomain binding (Kd = 63 nM). For context, certain 2,4-diamino-6-bromothieno[2,3-d]pyrimidine antifolates exhibit sub-micromolar activity against DHFR (IC₅₀ = 7.5 μM) but lack the pronounced multi-target selectivity window observed for this compound [2].

ALDH2 selectivity off-target screening

Commercial Availability and Quality Specifications: 95% Purity Powder with Documented MDL Registration (MFCD31615629)

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is commercially available from Sigma-Aldrich (via Enamine) as a powder with 95% purity, cataloged under MDL MFCD31615629 and stored at 4°C [1]. The compound has a defined InChI Key (BVGSQTXVXSPSFO-UHFFFAOYSA-N) and is also listed under catalog number CM427849 from alternative vendors [2]. In contrast, many closely related analogs such as 6-bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine and 4-(azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine lack comparable broad commercial availability with documented analytical specifications and traceable MDL registration, limiting their utility in regulated research environments .

purity analytical specification supply chain

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


BTK Inhibitor Hit-to-Lead and Positive Control Applications

With a documented BTK IC₅₀ of 1 nM [1], this compound serves as a validated positive control or starting scaffold for BTK inhibitor discovery programs targeting B-cell malignancies (chronic lymphocytic leukemia, mantle cell lymphoma, Waldenström macroglobulinemia) and autoimmune indications (rheumatoid arthritis, multiple sclerosis). The >2400-fold selectivity over ALDH2 provides a favorable early-stage selectivity profile suitable for cellular proof-of-concept studies. Procurement of this well-characterized compound enables reproducible BTK enzymatic assays without the confounding variability introduced by unvalidated in-class analogs lacking potency documentation .

Epigenetic Probe Development for TAF1 and BRD4 Bromodomains

The compound demonstrates dual epigenetic target engagement: TAF1 bromodomain binding with Kd = 63 nM [2] and BRD4 BD1/BD2 inhibition with IC₅₀ < 100 nM [3]. This polypharmacology profile positions it as a unique chemical probe for investigating cooperative bromodomain inhibition in cancers driven by MYC and other transcriptional dependencies. Unlike the 6-substituted thieno[2,3-d]pyrimidine antifolate series (which exclusively targets folate metabolism enzymes), this compound provides orthogonal access to bromodomain pharmacology, enabling researchers to dissect epigenetic mechanisms with a structurally distinct chemical tool [4].

Medicinal Chemistry SAR Expansion via C6 Bromine Functionalization

The C6 bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to generate diverse analog libraries. As demonstrated in the 6-substituted thieno[2,3-d]pyrimidine literature, modifications at C6 dramatically alter target selectivity and cellular uptake profiles, including folate receptor-mediated transport [4]. Researchers procuring this compound gain access to a validated intermediate for SAR expansion, with the confidence that the core scaffold (C2-methyl, C4-azetidine) has already demonstrated potent activities across BTK, TAF1, and BRD4 targets prior to C6 diversification [1][2][3].

Selectivity Profiling and Off-Target Liability Assessment Studies

The availability of quantitative counter-screening data for ALDH2 (Ki = 2.4 μM; IC₅₀ = 4.6 μM) [5] makes this compound uniquely valuable for researchers conducting comprehensive selectivity profiling or off-target liability assessments. The defined selectivity window (>2400-fold over BTK) provides a benchmark against which newly synthesized analogs can be evaluated. For contract research organizations (CROs) and academic screening facilities, this compound offers a well-documented reference standard for assay validation and cross-study comparability, reducing the experimental uncertainty associated with poorly characterized procurement alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.